molecular formula C14H13Cl2N5O4S B2627204 3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid CAS No. 896170-60-8

3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid

Cat. No.: B2627204
CAS No.: 896170-60-8
M. Wt: 418.25
InChI Key: VCJVWERWLGMJLI-UHFFFAOYSA-N
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Description

3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine ring, a dichlorophenyl group, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Without specific information on this compound, it’s difficult to provide an accurate assessment of its safety and potential hazards. As with any chemical, safe handling practices should be followed to minimize risk .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a suitable dichlorophenyl derivative.

    Attachment of the Propanoic Acid Moiety: The propanoic acid moiety is attached through a condensation reaction, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the triazine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized derivatives with various substituents.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The triazine ring and dichlorophenyl group are key functional groups that interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]butanoic acid
  • **3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]pentanoic acid

Uniqueness

The unique combination of the triazine ring, dichlorophenyl group, and propanoic acid moiety in 3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-amino-3-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5O4S/c15-7-3-8(16)5-9(4-7)18-11(22)6-26-14-20-19-10(1-2-12(23)24)13(25)21(14)17/h3-5H,1-2,6,17H2,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJVWERWLGMJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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